molecular formula C50H59N9O7 B12063320 Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt

Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt

Cat. No.: B12063320
M. Wt: 898.1 g/mol
InChI Key: YDTGMILTYFXNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt primarily undergoes hydrolysis reactions when acted upon by cathepsin D. This enzyme cleaves the peptide bond, releasing the 4-methylumbelliferone (4MbetaNA) moiety, which can be detected fluorometrically.

Common Reagents and Conditions:

    Reagents: Cathepsin D enzyme, buffer solutions (e.g., acetate buffer).

    Conditions: Optimal pH for cathepsin D activity is around 3.5-5.0. The reaction is typically carried out at 37°C.

Major Products: The major product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound.

Scientific Research Applications

Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt is widely used in scientific research due to its role as a substrate for cathepsin D. Some of its applications include:

    Biochemistry: Used to study the activity and kinetics of cathepsin D.

    Cell Biology: Helps in understanding the role of cathepsin D in lysosomal protein degradation.

    Medicine: Research on diseases such as cancer and neurodegenerative disorders, where cathepsin D activity is implicated.

    Drug Development: Screening potential inhibitors of cathepsin D as therapeutic agents.

Mechanism of Action

The compound acts as a substrate for cathepsin D, an aspartic protease. The enzyme recognizes and binds to the peptide sequence Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA, cleaving the peptide bond and releasing the 4-methylumbelliferone moiety. This cleavage event can be monitored fluorometrically, providing a measure of cathepsin D activity .

Comparison with Similar Compounds

    Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA: A similar peptide substrate used for studying other proteases.

    Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA hydrochloride: Another salt form of the same peptide substrate.

Uniqueness: Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt is unique due to its specific sequence and the presence of the 4-methylumbelliferone moiety, which allows for easy detection of enzymatic activity. Its trifluoroacetate salt form enhances its stability and solubility, making it suitable for various biochemical assays .

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-[[2-[[1-[[1-[[1-[(4-methoxynaphthalen-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTGMILTYFXNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H59N9O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

898.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99112-24-0
Record name 99112-24-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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